molecular formula C6H4F2O B1294555 3,4-Difluorophenol CAS No. 2713-33-9

3,4-Difluorophenol

Cat. No. B1294555
Key on ui cas rn: 2713-33-9
M. Wt: 130.09 g/mol
InChI Key: BNPWVUJOPCGHIK-UHFFFAOYSA-N
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Patent
US07388020B2

Procedure details

3,4-Difluorophenol (3.10 g, 23.7 mmole) was dissolved in acetic acid (15 ml). To the stirred solution was added dropwise a solution of fuming nitric acid (HNO3) (1.25 g, 29.7 mmole) in acetic acid (6 ml). The temperature was kept under 50° C. during the entire addition. After completed addition, the mixture was stirred for another hour. The reaction mixture was poured onto ice-water, giving precipitation of a yellowish solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C>[F:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was kept under 50° C. during the entire addition
ADDITION
Type
ADDITION
Details
addition
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
precipitation of a yellowish solid

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C=C1F)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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